2-Cyclopropyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Description
2-Cyclopropyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine (CAS: 1708268-57-8) is a bicyclic heterocyclic compound featuring a cyclopenta[d]pyrimidine core substituted with a cyclopropyl group at position 2 and a piperazine moiety at position 4. Its molecular formula is C14H20N4, with a molecular weight of 256.34 g/mol (calculated). The compound is synthesized as a high-purity intermediate (95%) for pharmaceutical research, particularly in medicinal chemistry and combinatorial synthesis .
Properties
Molecular Formula |
C14H20N4 |
|---|---|
Molecular Weight |
244.34 g/mol |
IUPAC Name |
2-cyclopropyl-4-piperazin-1-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
InChI |
InChI=1S/C14H20N4/c1-2-11-12(3-1)16-13(10-4-5-10)17-14(11)18-8-6-15-7-9-18/h10,15H,1-9H2 |
InChI Key |
SYCHBDMMQBWRFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=C(N=C2N3CCNCC3)C4CC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . These reactions often require specific catalysts and conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-Cyclopropyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Core Heterocycle Variations
2-Cyclopropyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine (CAS: 1708268-57-8):
2-Cyclopropyl-4-(1,4-diazepan-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine (CAS: 1707735-35-0):
- 3-Bromo-2-(4-methylpiperidin-1-yl)-5-nitropyridine (CAS: 1289009-34-2): Core: Pyridine (monocyclic). Substituents: Bromo (position 3), nitro (position 5), 4-methylpiperidine (position 2). Molecular Formula: C11H13BrN3O2 .
Functional Group Analysis
Molecular Properties
Pharmacological Implications
- Cyclopropyl may reduce CYP450-mediated metabolism .
- Diazepane Analog : Increased lipophilicity could enhance tissue distribution but may shorten half-life due to faster metabolic clearance .
- Pyridine Derivatives (e.g., 1289009-34-2) : Nitro and bromo groups may confer electrophilic reactivity, limiting therapeutic utility due to toxicity risks .
Biological Activity
2-Cyclopropyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and implications in pharmacology based on diverse research findings.
The chemical structure of 2-Cyclopropyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine is represented by the molecular formula and a molecular weight of 244.34 g/mol. The compound features a cyclopropyl group and a piperazine moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H20N4 |
| Molecular Weight | 244.34 g/mol |
| CAS Number | 1708268-57-8 |
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the cyclopenta[d]pyrimidine core followed by functionalization with piperazine and cyclopropyl groups. Research indicates that variations in the substituents can significantly affect the biological activity of the resulting compounds .
Antimalarial Activity
Recent studies have highlighted the potential of 2-Cyclopropyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine as an inhibitor of Plasmodium falciparum dihydrofolate reductase (PfDHFR), which is crucial for the survival of the malaria parasite. In vitro assays demonstrated promising inhibitory activity against both wild-type and mutant strains of PfDHFR with Ki values ranging from 1.3 to 243 nM . This suggests that modifications to the structure could enhance potency against resistant strains.
Serotonin Reuptake Inhibition
Another area of interest is the compound's potential as a serotonin (5-HT) reuptake inhibitor. Compounds with similar piperazine structures have shown significant inhibition of serotonin reuptake, indicating that 2-Cyclopropyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine may also exhibit antidepressant properties . The in vitro studies suggest that such compounds could stabilize serotonin levels in the brain, offering therapeutic benefits for mood disorders.
Case Studies
- Antiplasmodial Activity : A study synthesized various analogs including 2-Cyclopropyl derivatives and evaluated their activity against P. falciparum. The results indicated that modifications at the 6-position of the pyrimidine ring significantly influenced biological activity, with some compounds achieving low nanomolar IC50 values against drug-sensitive and resistant strains .
- Neuropharmacological Evaluation : In vivo studies showed that derivatives with similar structural motifs were effective in reducing immobility times in forced swimming tests, suggesting potential antidepressant effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
